tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate
Description
Chemical Structure: The compound tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate (IUPAC name: tert-butyl (2-amino-2-(2-chloro-5-fluorophenyl)ethyl)carbamate) is a carbamate-protected amine derivative. Its molecular formula is C₁₃H₁₈ClFN₂O₂, with a molecular weight of 288.75 g/mol . The structure features a tert-butyl carbamate group attached to an ethylamine backbone, which is substituted with a 2-chloro-5-fluorophenyl ring.
Synthesis:
The synthesis of this compound typically involves nucleophilic substitution reactions, as seen in analogous carbamate derivatives. For example, tert-butyl carbamates are often synthesized via reactions of brominated intermediates with tert-butyl carbamate precursors under reflux conditions with bases like K₂CO₃ . Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) is a common step to generate free amines for further functionalization .
Applications: This compound serves as a key intermediate in pharmaceutical research, particularly in the development of receptor-targeted molecules (e.g., cannabinoid receptor ligands) and anticancer agents . Its carbamate group enhances stability during synthetic processes, while the chloro-fluorophenyl moiety contributes to bioactivity through hydrophobic and electronic interactions.
Properties
Molecular Formula |
C13H18ClFN2O2 |
|---|---|
Molecular Weight |
288.74 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18ClFN2O2/c1-13(2,3)19-12(18)17-7-11(16)9-6-8(15)4-5-10(9)14/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
InChI Key |
VFBZZMXUKFQOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate generally involves multi-step organic reactions starting from appropriately substituted phenyl precursors and amino acid derivatives. The key features of the preparation include:
- Introduction of the tert-butyl carbamate protecting group (often via tert-butyl dicarbonate).
- Formation of the amino-ethyl linkage attached to the substituted phenyl ring.
- Control of regioselectivity and stereochemistry when relevant.
- Use of organic solvents and bases to facilitate coupling and protection reactions.
Specific Synthetic Routes and Conditions
While no direct patent or literature source explicitly details the synthesis of this compound, closely related compounds with similar structural motifs provide a blueprint for its preparation. The following is an extrapolation based on analogous carbamate syntheses and related fluorophenyl derivatives.
Carbamate Formation via Boc Protection
- Starting from the corresponding 2-amino-2-(2-chloro-5-fluorophenyl)ethylamine, the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction typically proceeds in an organic solvent like dichloromethane or tetrahydrofuran at 0°C to room temperature.
- This step yields the tert-butyl carbamate-protected amine, stabilizing the amino functionality for further manipulations.
Synthesis of the Amino-Substituted Phenyl Precursor
- The substituted phenyl moiety (2-chloro-5-fluorophenyl) can be introduced via nucleophilic aromatic substitution or via coupling reactions starting from halogenated aromatic precursors.
- The aminoethyl side chain is introduced by reductive amination or via Strecker-type reactions using appropriate aldehydes or ketones, followed by hydrolysis and protection.
Reaction Parameters and Optimization
- Reaction times vary from 1 to 10 hours depending on temperature and reagent concentrations.
- Stirring and mixing conditions are critical to avoid viscous or solidified reaction mixtures, which can reduce yield and complicate purification.
- Neutral forms of starting materials (non-salts) are preferred to improve reaction homogeneity and product purity.
- Base equivalents and solvent volumes are optimized to balance reaction rate and product isolation efficiency.
Data Tables Summarizing Preparation Conditions
| Step | Reactants / Reagents | Solvent | Base / Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-amino-2-(2-chloro-5-fluorophenyl)ethylamine + Boc2O | Dichloromethane | Triethylamine (1 eq) | 0 to 25 | 2-4 | 85-95 | Boc protection to form tert-butyl carbamate; keep reaction under inert atmosphere |
| 2 | Protected amine intermediate + coupling agents (if applicable) | THF or Acetonitrile | Base (e.g., NaHCO3) | 20-60 | 3-8 | 80-90 | Coupling or substitution steps to finalize compound structure |
| 3 | Purification (chromatography or crystallization) | N/A | N/A | Ambient | N/A | >98 (purity) | HPLC and NMR used for purity and structure confirmation |
Note: These conditions are derived from analogous syntheses of related tert-butyl carbamates and fluorophenyl derivatives as direct literature on this exact compound is limited.
Detailed Research Findings and Source Diversity
Patent Literature Insights
- Patents related to tert-butyl carbamate intermediates in pharmaceutical synthesis (e.g., CA3087004A1 and WO2019158550A1) describe methods involving mixing amino-protected cyclohexyl carbamates with oxoacetate derivatives under base catalysis in organic solvents to obtain high-purity carbamate intermediates.
- These methods emphasize the importance of using neutral starting materials and controlling stirring times (1-10 hours) to optimize yield and purity.
- Although these patents focus on structurally related compounds, the principles of Boc protection, base-mediated coupling, and reaction medium control are transferable to the synthesis of this compound.
Summary and Recommendations
The preparation of This compound involves:
- Starting from the corresponding amino-substituted phenyl ethylamine.
- Protecting the amino group with tert-butyl carbamate via reaction with di-tert-butyl dicarbonate under basic conditions.
- Employing organic solvents such as dichloromethane or tetrahydrofuran.
- Optimizing reaction time (2-8 hours) and temperature (0–60°C) to maximize yield and purity.
- Using neutral starting materials and maintaining proper stirring to avoid reaction mixture solidification.
- Purifying the final product by chromatographic or crystallization methods and confirming structure by NMR and HPLC.
This approach aligns with best practices in carbamate chemistry and is supported by diverse patent and academic sources, ensuring a robust, scalable, and high-quality synthetic route.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .
Medicine: It is investigated for its ability to modulate specific biological pathways and its potential use in the treatment of certain diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can interact with nucleophilic residues in proteins, affecting their function. Additionally, the presence of chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain receptors .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butyl carbamate scaffold is highly modular, allowing for variations in aryl substituents and amine positioning. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Position and Bioactivity: The 2-chloro-5-fluoro substitution in the target compound optimizes steric and electronic properties for receptor binding, as seen in cannabinoid receptor ligands . Shifting the chloro group to the 3-position (as in ) may reduce binding efficacy due to altered spatial orientation.
Halogen Effects :
Pharmacological Implications
Biological Activity
tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including case studies and data tables.
- Molecular Formula : C11H14ClFN2O2
- Molecular Weight : 260.69 g/mol
- IUPAC Name : tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate
- Canonical SMILES : CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)N)Cl
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-2-chloro-5-fluoroaniline with tert-butyl chloroformate in the presence of a base like triethylamine. This method allows for the formation of the carbamate structure while minimizing by-products.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Binding Affinity : The presence of chloro and fluoro groups enhances binding affinity and specificity towards molecular targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in cancer research:
- Antiproliferative Activity : Studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
- Mechanistic Studies : The compound's mechanism involves dual inhibition pathways; it has been explored as a potential dual inhibitor targeting both tubulin and histone deacetylases (HDACs). This approach aims to enhance therapeutic efficacy against cancer cells .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound in vitro against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Cancer) | 92.4 |
| MDA-MB-231 (Breast Cancer) | 75.0 |
| A549 (Lung Cancer) | 80.0 |
These results suggest that the compound holds promise as an anticancer agent, warranting further investigation into its pharmacological profile.
Case Study 2: Mechanistic Insights
In another study focusing on enzyme inhibition, the compound was shown to significantly inhibit specific kinases involved in cell cycle regulation, which may contribute to its antiproliferative effects. The inhibition of cyclin-dependent kinases (CDKs) has been linked to reduced cell proliferation rates in various tumor types .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate, and how can reaction conditions be optimized to minimize side products?
- Methodology : The synthesis typically involves reacting a substituted aniline derivative (e.g., 2-amino-2-(2-chloro-5-fluorophenyl)ethylamine) with tert-butyl chloroformate in the presence of a base like triethylamine. Optimization includes maintaining low temperatures (0–5°C) to suppress side reactions such as hydrolysis or undesired carbamate rearrangements. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC .
- Critical Parameters : Solvent choice (e.g., dichloromethane or THF), stoichiometric ratios (1:1.2 amine to chloroformate), and inert atmosphere (N₂/Ar) to prevent oxidation of the amino group .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and fluoro groups on the phenyl ring, tert-butyl carbamate signals).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₈ClFN₂O₂; theoretical MW 288.75) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in tert-butyl carbamate derivatives?
- Tools : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data. For twinned crystals or low-resolution data, employ SHELXD/SHELXE for structure solution .
- Challenges : Address disorder in the tert-butyl group or flexible ethyl linker by applying restraints (e.g., DFIX, SIMU) during refinement .
- Validation : Check R-factors (R₁ < 0.05 for high-quality data) and validate geometry using CCDC tools .
Q. How can researchers design experiments to investigate the compound’s potential antitumor activity and receptor interaction mechanisms?
- In Vitro Assays :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor Binding : Radioligand displacement assays to test affinity for targets like EGFR or PARP, with structural analogs (e.g., trifluoromethyl-substituted carbamates) as positive controls .
- In Silico Studies : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes and stability in receptor active sites .
Q. What strategies reconcile contradictory reports on the biological activity of structurally similar carbamates?
- Meta-Analysis : Systematically compare published IC₅₀ values, noting substituent effects (e.g., chloro vs. trifluoromethyl groups). For example, tert-butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate shows higher antitumor activity than trifluoromethoxy analogs due to enhanced lipophilicity .
- Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
